9-Hydroxyolivacine

描述

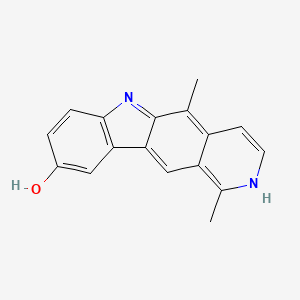

9-Hydroxyolivacine is a hydroxylated derivative of olivacine, a pyrido[4,3-b]carbazole alkaloid with demonstrated antitumor activity. The hydroxyl group at the C-9 position significantly enhances its cytotoxicity compared to the parent compound. Studies highlight its potent inhibitory effects against cancer cell lines, particularly under hypoxic conditions, which are characteristic of aggressive tumors. For example, this compound exhibits an IC50 of 0.06 µM against murine leukemia L1210 cells, compared to olivacine’s IC50 of 2.03 µM under similar conditions .

属性

CAS 编号 |

70173-18-1 |

|---|---|

分子式 |

C17H14N2O |

分子量 |

262.3 g/mol |

IUPAC 名称 |

1,5-dimethyl-2H-pyrido[4,3-b]carbazol-9-ol |

InChI |

InChI=1S/C17H14N2O/c1-9-12-5-6-18-10(2)13(12)8-15-14-7-11(20)3-4-16(14)19-17(9)15/h3-8,18,20H,1-2H3 |

InChI 键 |

PDZYCHPUEHORER-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)O)C |

规范 SMILES |

CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)O)C |

其他CAS编号 |

70173-18-1 |

同义词 |

9-hydroxyolivacine |

产品来源 |

United States |

相似化合物的比较

Comparison with Olivacine

Olivacine (IC50 = 2.03 µM against L1210) serves as the foundational structure for derivatives like 9-Hydroxyolivacine. Key differences include:

- C-9 Hydroxylation : The addition of a hydroxyl group at C-9 reduces the IC50 by ~34-fold, indicating enhanced DNA intercalation or topoisomerase inhibition .

- Mechanistic Profile: Unlike olivacine, this compound shows activity in both normoxic and hypoxic environments, making it suitable for targeting tumor microenvironments .

Comparison with Pazellipticine (9-Aza Derivative)

Pazellipticine (compound 4), a 9-aza derivative of olivacine, replaces the C-9 carbon with nitrogen. While its IC50 against L1210 is comparable to this compound (~0.06 µM), further modifications (e.g., adding a ((diethylamino)propyl)amine moiety at C-1) are predicted to enhance its activity . Notably, pazellipticine exhibits lower toxicity than ellipticine analogs, suggesting improved therapeutic indices .

Comparison with 8-Hydroxyolivacine and Methoxy Derivatives

- 8-Hydroxyolivacine : This positional isomer (hydroxyl at C-8 instead of C-9) shows reduced potency (IC50 = 1.79 µM against L1210), underscoring the critical role of the C-9 hydroxyl group .

- Methoxy Derivatives : 9-Methoxyolivacine (MIC90 = 1.5 µM against Mycobacterium tuberculosis) retains bioactivity but is less potent in antitumor assays compared to this compound .

Comparison with S16020 (Compound 9)

S16020, a derivative with a ((diethylamino)propyl)amino substituent at C-1 and hydroxyl at C-9, demonstrates superior activity (IC50 = 0.0041 µM against L1210), making it ~15-fold more potent than this compound . This highlights the synergistic effect of combining C-9 hydroxylation with C-1 functionalization.

Other Derivatives and Structural Modifications

- C-3 Nitrogen Substitution: Derivatives like compound 28 (4-nitro-imidazole at C-1) show hypoxia-selective activity (IC50 = 1.79 µM under hypoxic vs. 4.74 µM in normoxia for A549 cells), suggesting utility in oxygen-deprived tumors .

- Azo-Olivacine Derivatives : These compounds, such as pazellipticine, leverage nitrogen substitutions to improve DNA binding and reduce off-target toxicity .

Broader Bioactivity Considerations

Beyond antitumor effects, this compound derivatives exhibit antimicrobial activity. For instance, 9-methoxyolivacine inhibits Mycobacterium tuberculosis (MIC90 = 1.5 µM), demonstrating the versatility of olivacine-based scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。